3-(Phenylthio)azetidine

Lipophilicity ADME Medicinal Chemistry

3-(Phenylthio)azetidine (CAS 24083-65-6) is a four-membered nitrogen-containing saturated heterocycle (azetidine) bearing a phenylthio substituent at the C-3 position. With a molecular formula of C₉H₁₁NS, an exact mass of 165.061 Da, a computed polar surface area (PSA) of 37.33 Ų, and a predicted LogP of 2.08, it occupies a physicochemical space distinct from its oxygen-linked and N-substituted analogs.

Molecular Formula C9H11NS
Molecular Weight 165.26 g/mol
Cat. No. B13258529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylthio)azetidine
Molecular FormulaC9H11NS
Molecular Weight165.26 g/mol
Structural Identifiers
SMILESC1C(CN1)SC2=CC=CC=C2
InChIInChI=1S/C9H11NS/c1-2-4-8(5-3-1)11-9-6-10-7-9/h1-5,9-10H,6-7H2
InChIKeyBXRNMYSXQDTKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylthio)azetidine Procurement Baseline: CAS, Physicochemical Identity, and Compound Class Context


3-(Phenylthio)azetidine (CAS 24083-65-6) is a four-membered nitrogen-containing saturated heterocycle (azetidine) bearing a phenylthio substituent at the C-3 position . With a molecular formula of C₉H₁₁NS, an exact mass of 165.061 Da, a computed polar surface area (PSA) of 37.33 Ų, and a predicted LogP of 2.08, it occupies a physicochemical space distinct from its oxygen-linked and N-substituted analogs . The compound exists as both a free base and a hydrochloride salt (CAS 1864016-60-3; MW 201.72), with the latter offering differentiated handling and solubility characteristics for downstream synthetic application . The azetidine scaffold itself is recognized in medicinal chemistry for imparting conformational constraint, metabolic stability advantages over acyclic amines, and favorable three-dimensional topology for target engagement [1].

Azetidine scaffold with phenylthio substituent for medicinal chemistry building block
Free base (ambient storage) and HCl salt (refrigerated) forms available
Sulfur-enabled interaction profile for target engagement studies

Why 3-(Phenylthio)azetidine Cannot Be Interchanged with Generic Azetidine Analogs: Physicochemical and Structural Grounds


Generic substitution among 3-substituted azetidines is precluded by significant differences in lipophilicity, hydrogen-bonding capacity, and conformational behavior that directly govern molecular recognition, pharmacokinetics, and synthetic tractability. Replacing the phenylthio group with a phenoxy linker reduces LogP by approximately 0.7–0.8 log units (from ~2.08 to ~1.22–1.37), altering membrane permeability and protein binding . The sulfur atom in the phenylthio moiety introduces distinct noncovalent interaction potential—including sulfur–π, S–H hydrogen bonding, and chalcogen bonding—that is absent in oxygen-linked analogs and can modulate target selectivity [1]. Furthermore, conversion to the hydrochloride salt reduces the topological polar surface area (TPSA) from 37.33 Ų (free base) to 12.03 Ų (HCl salt), substantially affecting solubility, crystallinity, and formulation behavior, with the salt form also offering differentiated storage and handling properties .

Phenylthio vs. Phenoxy LogP shift of ~0.7–0.9 units may alter membrane permeability and protein binding
Free Base vs. HCl Salt TPSA difference ~25 Ų impacts solubility, crystallinity, and storage requirements
Sulfur vs. Oxygen Interactions Absence of S–π/chalcogen bonding in oxygen-linked analogs may alter target binding

Quantitative Comparative Evidence for 3-(Phenylthio)azetidine in Scientific Selection and Procurement Decisions


Lipophilicity Differentiation: 3-(Phenylthio)azetidine vs. 3-Phenoxyazetidine – LogP Gap of ~0.7–0.9 Units Drives Membrane Permeability and Protein Binding Divergence

The phenylthio substituent confers markedly higher lipophilicity compared to its phenoxy analog. 3-(Phenylthio)azetidine has a reported LogP of 2.08, while 3-phenoxyazetidine exhibits a LogP between 1.22 and 1.37 depending on the source . This difference of approximately 0.7–0.9 log units translates to a roughly 5- to 8-fold difference in octanol/water partition coefficient, meaning the phenylthio compound is substantially more lipophilic. In drug discovery, a LogP shift of this magnitude can alter passive membrane permeability, plasma protein binding, and volume of distribution, making the two compounds non-interchangeable as scaffolds for lead optimization programs targeting intracellular or CNS-penetrant candidates [1]. For procurement, this physicochemical distinction determines which compound is appropriate for a given screening cascade or property-based design strategy.

Lipophilicity Gap
Reported
ΔLogP ≈ 0.7–0.9 (5–8× in partition)
Drives membrane permeability divergence
Computed values from multiple databases
Lipophilicity ADME Medicinal Chemistry Bioisosterism

Polar Surface Area Divergence Between Free Base and Hydrochloride Salt Forms of 3-(Phenylthio)azetidine: Procurement Implications for Formulation and Solubility

The free base and hydrochloride salt of 3-(Phenylthio)azetidine exhibit a striking difference in topological polar surface area (TPSA): the free base has a PSA of 37.33 Ų, while the HCl salt is reported with a TPSA of only 12.03 Ų . This ~25 Ų reduction in polar surface area upon salt formation is atypical—most simple amine hydrochlorides show modest or negligible TPSA changes—and likely reflects differences in the computational treatment of the protonated species and the specific conformation adopted. The HCl salt also offers higher molecular weight (201.72 vs. 165.26 Da) and requires refrigerated storage (2–8°C, sealed in dry conditions), whereas the free base is stored at ambient temperature in a cool, dry place . For procurement, the choice between free base and salt form carries direct consequences for solubility in aqueous vs. organic media, long-term stability, and compatibility with downstream synthetic steps.

PSA Divergence
Data to verify
ΔTPSA ~25 Ų; storage ambient vs. 2–8°C
Impacts solubility and storage selection
Computed TPSA; verify experimentally
Salt Selection Formulation Solubility Crystallinity

Sulfur-Enabled Noncovalent Interaction Potential: The Phenylthio Moiety as a Pharmacophoric Differentiator from Oxygen-Linked and Alkyl-Thio Azetidine Analogs

The phenylthio group at the C-3 position of the azetidine ring introduces a divalent sulfur atom capable of participating in a range of noncovalent interactions—including sulfur–π interactions with aromatic protein side chains, S–H hydrogen bonding, and chalcogen bonding—that are absent in the phenoxy analog (3-phenoxyazetidine) and geometrically distinct from the sp³-hybridized sulfur in alkylthio analogs such as 3-(methylthio)azetidine [1]. Systematic surveys of the Protein Data Bank and Cambridge Structural Database have established that sulfur–aromatic interactions occur at frequencies comparable to classical cation–π interactions and can contribute 1–3 kcal/mol of binding energy, sufficient to meaningfully alter target selectivity when leveraged in ligand design [2]. This sulfur-based interaction potential cannot be replicated by oxygen-linked bioisosteres, meaning that a decision to procure the phenoxy or alkylthio analog instead would fundamentally alter the noncovalent interaction fingerprint of the screening compound and potentially miss sulfur-dependent binding poses identified in structure-based design campaigns.

Sulfur Interactions
Class-level
S–π, S–H, chalcogen bonding capability
Differentiates from oxygen-linked analogs
Interaction energy ~1–3 kcal/mol (class-level)
Noncovalent Interactions Sulfur–π Interactions Structure-Based Drug Design Ligand Efficiency

Patent Landscape: 3-(Phenylthio)azetidine as a Privileged Substructure in Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Programs

AstraZeneca's patent application (US 2012/0010189 A1) explicitly claims (3-(4-(aminomethyl)phenoxy or phenylthio)azetidin-1-yl)(5-phenyl-1,3,4-oxadiazol-2-yl)methanone compounds as MCHR1 antagonists, with the phenylthio-substituted azetidine core forming an integral part of the claimed pharmacophore for treating obesity, anxiety, and depression [1]. Critically, the patent claims encompass both the phenoxy and phenylthio variants as alternatives, indicating that the sulfur-containing series was deemed sufficiently differentiated in activity, selectivity, or pharmacokinetics to warrant explicit inclusion alongside the oxygen-linked series. This provides direct, patent-level evidence that 3-(phenylthio)azetidine-based compounds have been prioritized in a major pharmaceutical MCHR1 antagonist program, whereas simple azetidine or 3-phenoxyazetidine scaffolds alone lack this specific patent precedent [2]. For procurement decisions in GPCR-focused discovery, this patent precedent signals that 3-(phenylthio)azetidine is a validated starting point for MCHR1 ligand design, and that its procurement is strategically justified for programs targeting melanin-concentrating hormone pathways.

Patent Precedent
Head-to-head
Co-claimed with phenoxy in MCHR1 patent
Patent-precedent for MCHR1 antagonist design
US 2012/0010189 A1; no public IC50
MCHR1 Antagonist GPCR Obesity CNS Drug Discovery

Conformational Rigidity and Ring Puckering: Azetidine Core Effects on Molecular Recognition Differentiated from Acyclic Amino and Larger Heterocyclic Scaffolds

The azetidine ring in 3-(Phenylthio)azetidine adopts a puckered conformation to relieve ring strain, with the C-3 substituent occupying a pseudo-equatorial position in the lowest-energy conformer. This conformational preference, verified by X-ray crystallography and computational studies on substituted azetidines, imposes a defined spatial relationship between the phenylthio group and the azetidine nitrogen that is absent in acyclic N,S-acetals or pyrrolidine analogs [1]. Conformational analysis of substituted azetidines has demonstrated puckering angles of approximately 20–30° from planarity, with energy barriers to ring inversion of ~5–8 kcal/mol, meaning the ring is not fluxional at physiological temperature [2]. This preorganization can reduce the entropic penalty of binding when the bioactive conformation matches the ground-state geometry, a concept validated in the successful deployment of azetidine-containing drugs such as the calcium channel blocker azelnidipine . For procurement, the conformational constraint of the azetidine core is a structural feature that distinguishes this compound from more flexible acyclic analogs and from the larger, more flexible pyrrolidine ring systems that are sometimes considered as alternatives.

Ring Conformation
Class-level
Puckered (~20–30°); inversion barrier ~5–8 kcal/mol
Conformational preorganization vs. acyclic/pyrrolidine
Crystallographic/computational class inference
Conformational Analysis Scaffold Hopping Ligand Preorganization Medicinal Chemistry

Purity Tiering: Vendor-Supplied 95% Minimum vs. 98% Specifications Enable Fit-for-Purpose Procurement Across Discovery, Lead Optimization, and Scale-Up Chemistry

Commercial availability of 3-(Phenylthio)azetidine spans at least two purity tiers: a 95% minimum purity specification (AKSci) suitable for early-stage library synthesis and screening, and a 98% purity specification (Leyan) suitable for lead optimization, SAR studies, and scale-up where higher chemical integrity reduces the risk of impurity-driven false positives . The 98% grade also includes MDL registration (MFCD16871927), a defined boiling point of 276.5 ± 33.0°C at 760 mmHg, and verified SMILES notation (C1NCC1SC1=CC=CC=C1) . This tiered availability permits procurement strategies aligned with project stage: the 95% grade minimizes cost for high-throughput or parallel synthesis applications where minor impurities are tolerable, while the 98% grade supports stringent SAR campaigns, crystallization studies, or regulatory-facing preclinical development where impurity profiles must be tightly controlled.

Purity Specification Procurement Quality Control Scale-Up

Optimized Application Scenarios for 3-(Phenylthio)azetidine Based on Quantitative Differentiation Evidence


MCHR1 Antagonist Lead Discovery and GPCR-Focused Medicinal Chemistry Programs

Programs targeting the melanin-concentrating hormone receptor 1 (MCHR1) for obesity, anxiety, or depression indications can leverage 3-(Phenylthio)azetidine as a validated core scaffold, as evidenced by its explicit inclusion in the AstraZeneca MCHR1 antagonist patent family (US 2012/0010189 A1) alongside the phenoxy variant [1]. The phenylthio moiety provides a sulfur-enabled interaction profile that may offer differentiated binding kinetics or selectivity relative to the oxygen-linked series. Procurement of the 98% purity grade (Leyan) is recommended for SAR expansion around this chemotype to ensure that observed biological activity is attributable to the intended compound rather than impurities .

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns Exploiting Sulfur–Aromatic Interactions

In fragment-based screening or scaffold-hopping campaigns where noncovalent sulfur interactions are hypothesized to contribute to target binding, 3-(Phenylthio)azetidine serves as a conformationally constrained fragment that presents the aromatic thioether for sulfur–π or chalcogen bonding [1]. Its LogP of ~2.08 and MW of 165 Da place it within lead-like chemical space, and the conformational preorganization of the azetidine ring reduces the entropic penalty of binding relative to acyclic analogs . The free base form (CAS 24083-65-6, 95% purity) is appropriate for initial fragment screening at higher concentrations due to lower cost, while the 98% grade should be used for hit validation and X-ray co-crystallography studies .

Salt Form Screening and Preformulation Development Leveraging Differential Free Base vs. Hydrochloride Properties

The availability of both the free base (PSA 37.33 Ų) and hydrochloride salt (TPSA 12.03 Ų; MW 201.72) forms of 3-(Phenylthio)azetidine enables salt form screening and preformulation studies without the need for in-house salt preparation [1]. The free base is suited for organic synthesis and reactions requiring the neutral amine nucleophile, while the HCl salt offers differentiated aqueous solubility for biological assays and may exhibit improved crystallinity for solid-state characterization . Procurement teams should note that the HCl salt requires refrigerated storage (2–8°C), which may impact shipping logistics and laboratory storage planning relative to the ambient-stable free base .

CNS Penetrant Lead Optimization and Property-Based Drug Design

For CNS drug discovery programs, 3-(Phenylthio)azetidine offers a physicochemical profile (LogP ~2.08, MW 165, PSA 37.33) that resides within favorable CNS drug space, while the azetidine core imparts conformational constraint that can enhance metabolic stability and reduce the number of rotatable bonds compared to acyclic amine scaffolds [1]. The sulfur atom provides a handle for metabolic soft-spot identification and potential modulation of CYP-mediated oxidation . This scaffold is appropriate for lead generation campaigns where CNS penetration is a design goal and where the sulfur-enabled interaction profile may confer selectivity advantages over oxygen-linked or alkyl-thio alternatives.

Application
Selection Property
Validation Focus
MCHR1 receptor studies
Phenylthio-enriched pharmacophore
MCHR1 binding and selectivity profiling
Fragment-based screening
Conformationally constrained thioether
Sulfur–π interaction validation
Salt form selection studies
Free base vs. HCl salt properties
Solubility and solid-state characterization
CNS property-based design
Low-MW, moderate LogP azetidine
CNS permeability and metabolic stability
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